molecular formula C21H17NO5 B2614123 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate CAS No. 1105203-02-8

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate

Cat. No.: B2614123
CAS No.: 1105203-02-8
M. Wt: 363.369
InChI Key: BBCZRVWXZTZOGT-UHFFFAOYSA-N
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Description

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzofuran ring, an oxazole ring, and a methoxyphenyl acetate group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzofuran ring through cyclization reactions, followed by the introduction of the oxazole ring via condensation reactions. The final step involves esterification to attach the methoxyphenyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and activities of various biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific molecular pathways, offering therapeutic benefits for various diseases.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The benzofuran and oxazole rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The methoxyphenyl acetate group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate apart is its unique combination of structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-24-17-8-6-14(7-9-17)10-21(23)25-13-16-12-20(27-22-16)19-11-15-4-2-3-5-18(15)26-19/h2-9,11-12H,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCZRVWXZTZOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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